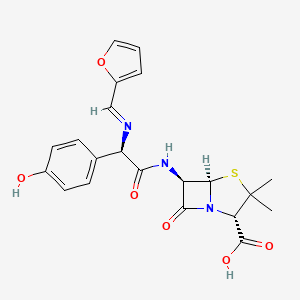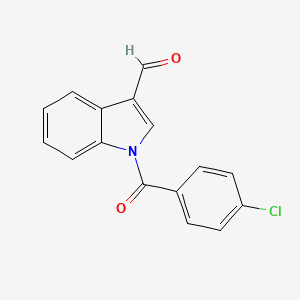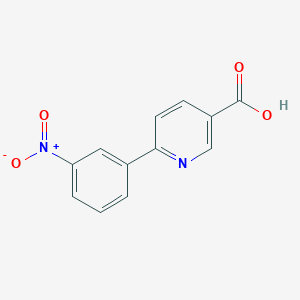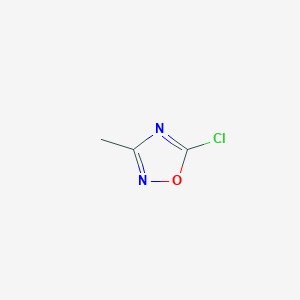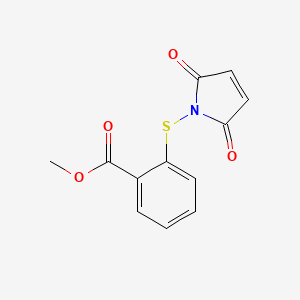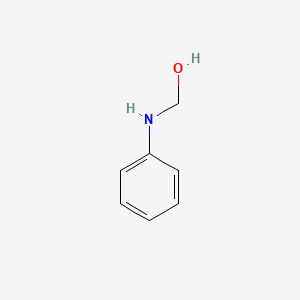
4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline
Overview
Description
4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline is a chemical compound with the following properties:
- Empirical Formula : C<sub>10</sub>H<sub>5</sub>ClF<sub>3</sub>N
- Molecular Weight : 231.60 g/mol
- CAS Number : 346-55-4
- Appearance : It exists as a crystalline solid.
- Synonyms : Also known as 4-Chloro-7-(trifluoromethyl)quinoline.
Molecular Structure Analysis
The molecular structure of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline consists of a quinazoline core with the following substituents:
- A chlorine atom (4-position)
- A methoxy group (7-position)
- A trifluoromethyl group (2-position)
For a visual representation, refer to the chemical structure.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 69-71°C (literature value).
- Solubility : Soluble in chloroform (25 mg/mL, clear, colorless).
Scientific Research Applications
Synthesis of Derivatives
- 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline derivatives exhibit potential biological activities, particularly in medicine. Synthesis methods for these compounds, such as N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy- Quinazoline-4,6-diamine, have been optimized, involving steps like substitution, nucleophilic substitution reaction, and reduction reaction (Ouyang et al., 2016).
Biological Activity and Pharmacology
- A study on 4-anilinoquinazoline derivatives, which are structurally similar to 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline, reported the synthesis of compounds with significant cytotoxic effects on specific carcinoma cell lines. This indicates the potential use of these derivatives in cancer treatment (Chandregowda, Kush, & Reddy, 2009).
Synthesis and Characterization
- The synthesis and characterization of various 4-(3-Chlorophenylamino)-6-methoxy quinazoline compounds have been explored. These synthesized compounds could potentially be modified for antitumor activities, emphasizing the importance of functionalized quinazoline entities in medical research (Yan, Huang, & Zhang, 2013).
Antimicrobial and Analgesic Applications
- Research into quinazoline derivatives, including those related to 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline, has demonstrated their potential as antimicrobial, analgesic, and anti-inflammatory agents. This highlights the versatility of these compounds in various pharmaceutical applications (Dash, Dash, Laloo, & Medhi, 2017).
Antitumor Activities
- Studies on 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives have shown that some of these compounds possess antitumor activity, specifically against certain cell lines in vitro. This further underscores the potential of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline in oncological research (Gui-ping, 2012).
Safety And Hazards
- Eye Irritation : Classified as Eye Irritant (Category 2).
- Skin Irritation : Classified as Skin Irritant (Category 2).
- STOT SE (Specific Target Organ Toxicity) : May affect the respiratory system.
- Storage Class : Combustible Solids (Storage Class Code 11).
- Personal Protective Equipment : Use dust masks (type N95), eyeshields, and gloves when handling.
Future Directions
Researchers should explore the following aspects:
- Biological Activity : Investigate potential pharmacological effects.
- Derivatives : Synthesize and study related derivatives.
- Toxicology : Assess safety profiles and potential hazards.
- Applications : Explore applications in drug discovery or material science.
properties
IUPAC Name |
4-chloro-7-methoxy-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c1-17-5-2-3-6-7(4-5)15-9(10(12,13)14)16-8(6)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYBHBFILUSSMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627619 | |
| Record name | 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline | |
CAS RN |
951904-99-7 | |
| Record name | 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



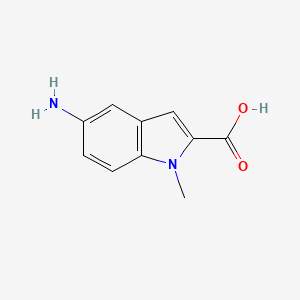


![2-Methyl-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-3-carboxylic acid](/img/structure/B1629208.png)
![7-Bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1629209.png)
